Octane-1-sulfonohydrazide
Description
Octane-1-sulfonohydrazide (C₈H₁₈N₂O₂S) is a sulfonohydrazide derivative characterized by an octyl chain linked to a sulfonyl hydrazide group (-SO₂-NH-NH₂). This compound is primarily utilized in organic synthesis as a precursor for generating sulfonamide derivatives, which find applications in pharmaceuticals, agrochemicals, and materials science. Its structure combines the hydrophobic octane chain with the polar sulfonohydrazide moiety, enabling unique solubility and reactivity profiles.
Properties
Molecular Formula |
C8H20N2O2S |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
octane-1-sulfonohydrazide |
InChI |
InChI=1S/C8H20N2O2S/c1-2-3-4-5-6-7-8-13(11,12)10-9/h10H,2-9H2,1H3 |
InChI Key |
CNXXUGXCLRRGMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octane-1-sulfonohydrazide typically involves the reaction of octane-1-sulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
C8H17SO2Cl+NH2NH2→C8H17SO2NHNH2+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octane-1-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfonamides.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonamides
Substitution: Various substituted sulfonohydrazides
Scientific Research Applications
Octane-1-sulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl hydrazones and other derivatives.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the production of surfactants and detergents due to its excellent coupling properties.
Mechanism of Action
The mechanism of action of octane-1-sulfonohydrazide involves its interaction with various molecular targets. In biological systems, it acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism is similar to that of sulfonamide drugs, which inhibit bacterial growth by blocking folic acid synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Octane-1-sulfonohydrazide with four related compounds, focusing on molecular properties, applications, and safety data inferred from the provided evidence.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings:
Functional Group Reactivity The sulfonohydrazide group in this compound enables nucleophilic substitution and condensation reactions, similar to hydrazide derivatives synthesized in . In contrast, sulfonate salts (e.g., Octanesulfonic acid sodium salt) exhibit ionic solubility and surfactant properties due to their charged sulfonate group . N-Hydroxyoctanamide’s hydroxamic acid group facilitates metal coordination, a feature absent in sulfonohydrazides, limiting their utility in metallurgy or chelation therapy .
Applications this compound’s applications overlap with hydrazide derivatives in pharmaceutical synthesis but differ from 1-octene’s industrial use in polymer production . Octanesulfonic acid sodium salt’s inclusion in USP-NF standards highlights its regulatory acceptance, whereas sulfonohydrazides lack such recognition .
N-Hydroxyoctanamide’s undefined safety profile underscores the need for rigorous assessment, a requirement emphasized in organic synthesis guidelines .
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